molecular formula C9H13N3OS B2689255 2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole CAS No. 2097889-87-5

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2689255
CAS No.: 2097889-87-5
M. Wt: 211.28
InChI Key: FRBMVCVTTYEDAG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form a thiourea intermediate. This intermediate is then cyclized with an appropriate azetidine derivative under acidic conditions to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the azetidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or azetidine rings.

Scientific Research Applications

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide, given its biological activity against various pests and weeds.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound can also interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-(3-fluoroazetidin-1-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(3-chloroazetidin-1-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(3-bromoazetidin-1-yl)-1,3,4-thiadiazole

Uniqueness

2-Cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

2-cyclopropyl-5-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-13-7-4-12(5-7)9-11-10-8(14-9)6-2-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBMVCVTTYEDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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